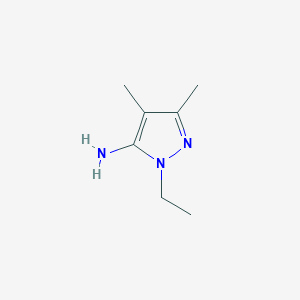
1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound.
Multicomponent Reactions: Another approach is the multicomponent reaction involving aldehydes, hydrazines, and alkynes.
Industrial Production Methods: Industrial production often employs scalable methods such as:
Catalytic Cyclization: Utilizing catalysts like copper or palladium to facilitate the cyclization of hydrazones with alkynes or alkenes.
Microwave-Assisted Synthesis: This method accelerates the reaction process and enhances yield by using microwave irradiation.
Types of Reactions:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are common intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products:
Oxidation: Corresponding pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-1H-pyrazol-5-amine: Similar structure but lacks the ethyl substitution.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
1-Ethyl-3-methyl-1H-pyrazol-5-amine: Similar but with fewer methyl groups.
Uniqueness: The presence of both ethyl and dimethyl groups provides a unique steric and electronic environment, making it a valuable compound for various synthetic and research purposes .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
2-ethyl-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3/c1-4-10-7(8)5(2)6(3)9-10/h4,8H2,1-3H3 |
Clé InChI |
MIULIHZSSQDVSI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


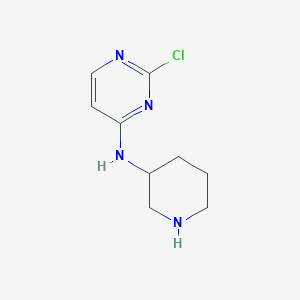
![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)
![rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13508157.png)

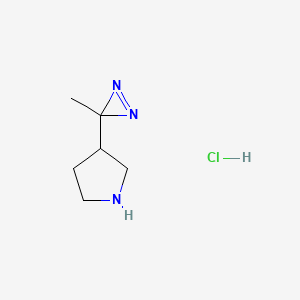
![2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13508171.png)
![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
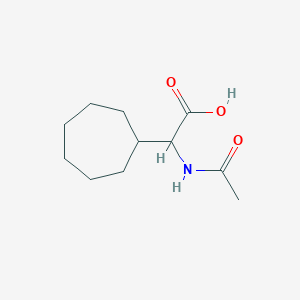
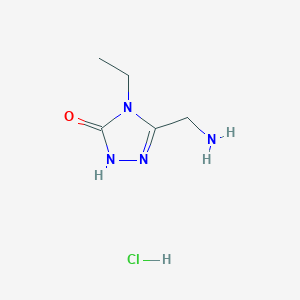
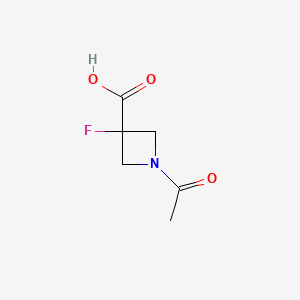

![3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
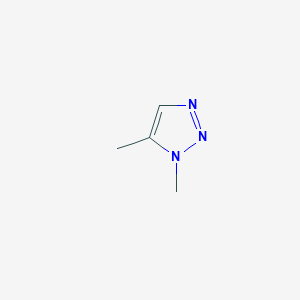
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine](/img/structure/B13508217.png)
